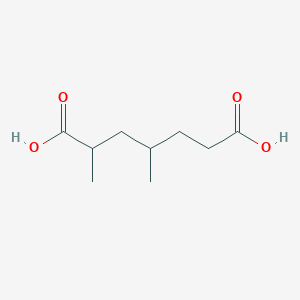
2,4-Dimethylpimelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpimelic acid is a branched-chain fatty acid.
2, 4-Dimethylpimelic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2, 4-Dimethylpimelic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dimethylpimelic acid has been primarily detected in urine. Within the cell, 2, 4-dimethylpimelic acid is primarily located in the cytoplasm and adiposome.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Dissipation in Soil
2,4-Dimethylpimelic acid, as part of the 2,4-D herbicides, has been extensively studied for its environmental behavior, particularly its dissipation in soil. Studies have shown that 2,4-D, including its dimethylamine salt and 2-ethylhexyl ester forms, dissipates at equivalent rates in soil across various conditions and cropping practices. This is attributed to the rapid conversion of these forms to the same anionic form, ensuring that the rate of dissipation of 2,4-D per se is minimally affected by its ester and amine forms (Wilson, Geronimo, & Armbruster, 1997).
Comparative Toxicity and Safety Assessment
The toxicology of 2,4-D, including its dimethylamine salt and 2-ethylhexyl ester forms, has been thoroughly examined, providing a detailed understanding of its potential effects. Comparative studies on these forms in rats have demonstrated their comparable toxicities and established a subchronic no-observed-effect level. This comprehensive toxicological evaluation supports the general safety of 2,4-D formulations when used as directed, consistent with the lack of genotoxicity observed in various test systems (Charles, Cunny, Wilson, Bus, & 1996).
Agricultural and Forestry Applications
2,4-Dimethylpimelic acid, as part of 2,4-D formulations, finds significant applications in agriculture and forestry. Its use in controlling a wide array of broadleaf and woody plants has been documented, with studies focusing on the application techniques, rates, and subsequent environmental interactions of the herbicide. This includes research on the biological monitoring of 2,4-D-exposed workers, ensuring safety standards in its application (Knopp & Glass, 1991).
Herbicide Efficacy and Environmental Safety
Considerable research has been dedicated to understanding the efficacy of 2,4-D as a herbicide and its environmental safety. This includes studies on the dislodgeable foliar residue of 2,4-D from turfgrass and the influence of factors like surfactant inclusion and sample collection time on residue levels. Such research helps in refining application practices and minimizing human exposure to the herbicide (Maxwell, Gannon, & Cooper, 2018).
Eigenschaften
Produktname |
2,4-Dimethylpimelic acid |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2,4-dimethylheptanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-6(3-4-8(10)11)5-7(2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
TVWOTZQAXZHSLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)O)CC(C)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



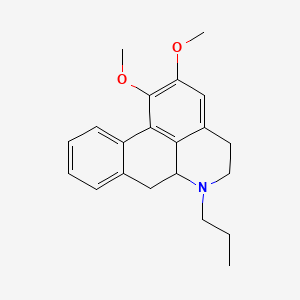

![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)

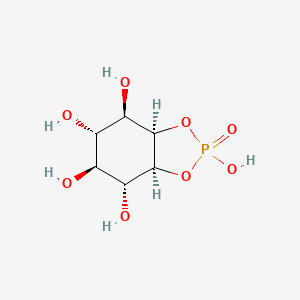
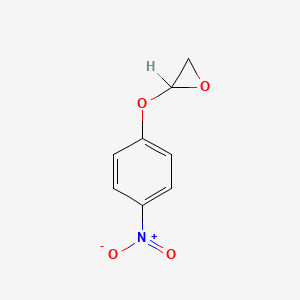
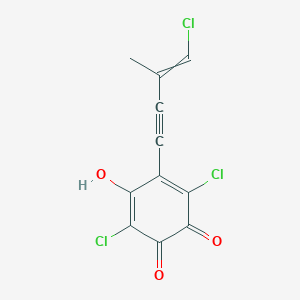
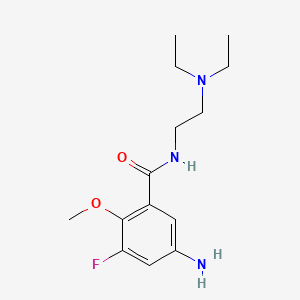
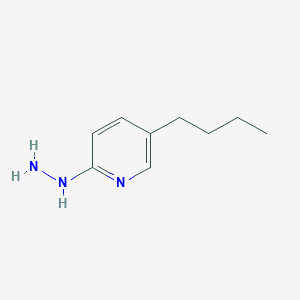
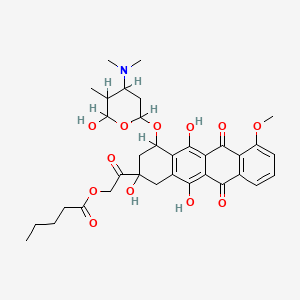
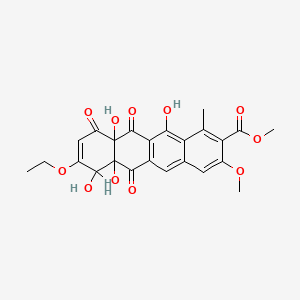
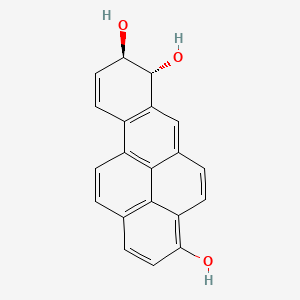
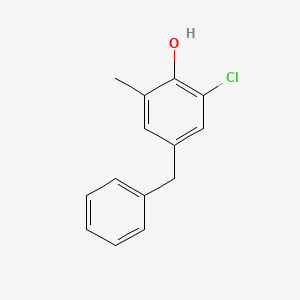
![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)